2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine” often involves complex reactions. For example, the synthesis of related piperazine derivatives includes reactions that yield products with significant biological activity, indicating a sophisticated approach to the design and synthesis of these molecules. Techniques may involve multi-step reactions, including nucleophilic substitution and cyclization processes, to introduce various functional groups and achieve the desired molecular architecture (Zhou et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Structural analyses, such as X-ray diffraction or NMR spectroscopy, are essential for understanding the arrangement of atoms within the molecule and predicting its reactivity and interactions with biological targets. The presence of a piperazine ring, pyrimidine core, and ethoxybenzoyl group suggests a compound with potential for specific binding interactions due to its structural complexity and functional group diversity.
Chemical Reactions and Properties
Chemical properties of “2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine” derivatives can be inferred from related compounds, highlighting their reactivity and potential for further chemical modifications. Such compounds often participate in reactions characteristic of their functional groups, including substitution reactions, ring transformations, and interactions with nucleophiles and electrophiles. These reactions can be exploited to modify the compound for various applications or to enhance its biological activity (Mekky et al., 2021).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
The inhibition of inflammatory mediators suggests that it may affect pathways related to inflammation and immune response .
Result of Action
Given its potential anti-inflammatory effects, it may result in the reduction of inflammation and related symptoms .
Safety and Hazards
Future Directions
The future directions for the study of pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
(3-ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-23-15-6-3-5-14(13-15)16(22)20-9-11-21(12-10-20)17-18-7-4-8-19-17/h3-8,13H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBMYQLNHRPON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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